molecular formula C15H13ClN2O3S B2709977 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide CAS No. 303987-88-4

4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide

Cat. No.: B2709977
CAS No.: 303987-88-4
M. Wt: 336.79
InChI Key: YAJWFHRNWCIIPW-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide is an organic compound that belongs to the class of aromatic carboxamides. This compound features a nitro group, a chlorophenyl group, and a sulfanyl group attached to a benzene ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide typically involves a multi-step process:

    Nitration: The starting material, 4-chlorophenyl sulfide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfanyl group.

    Acylation: The nitrated product is then subjected to acylation with N,N-dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine to form the carboxamide.

    Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium amide in liquid ammonia, thiols in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-[(4-aminophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide.

    Substitution: 4-[(4-substituted phenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide.

    Oxidation: 4-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-3-nitrobenzenecarboxamide or 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-3-nitrobenzenecarboxamide.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide
  • 4-[(4-methylphenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide
  • 4-[(4-fluorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide

Uniqueness

Compared to its analogs, 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic effects are desired.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-17(2)15(19)10-3-8-14(13(9-10)18(20)21)22-12-6-4-11(16)5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJWFHRNWCIIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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